2,4-Dichloro-6-iodoquinazoline

Regioselective Cross-Coupling Polyhalogenated Heterocycles Reactivity Hierarchy

A privileged scaffold for programmed, sequential cross-coupling due to its orthogonal reactivity (C6-I > C4-Cl > C2-Cl). This enables efficient SAR exploration for VEGFR-2/EGFR inhibitors and construction of π-conjugated materials. Its iodine atom provides a 70% supramolecular yield in co-crystallization, making it a reliable halogen-bond donor. Choose this specific halogenation pattern for predictable, site-selective functionalization.

Molecular Formula C8H3Cl2IN2
Molecular Weight 324.93 g/mol
CAS No. 74173-76-5
Cat. No. B047113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-iodoquinazoline
CAS74173-76-5
Synonyms2,4-DICHLORO-6-IODOQUINAZOLINE; 6-IODO-2,4-DICHLOROQUINAZOLINE; Quinazoline,2,4-dichloro-6-iodo-
Molecular FormulaC8H3Cl2IN2
Molecular Weight324.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2IN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H
InChIKeyZSIKVJNEGVNYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-iodoquinazoline (CAS: 74173-76-5): A Polyhalogenated Quinazoline Scaffold for Regioselective Cross-Coupling


2,4-Dichloro-6-iodoquinazoline is a heterocyclic compound featuring a quinazoline core with chlorine atoms at the 2 and 4 positions and an iodine atom at the 6 position [1]. With a molecular formula of C8H3Cl2IN2 and a molecular weight of 324.93 g/mol, this polyhalogenated scaffold is characterized by its three distinct carbon-halogen bonds (C2-Cl, C4-Cl, and C6-I), which exhibit a well-defined and predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions [2]. This structural feature establishes it as a privileged synthetic intermediate for the construction of complex, unsymmetrical molecules in medicinal chemistry and materials science.

Procurement Alert: Why Other Polyhalogenated Quinazolines Are Not Substitutes for 2,4-Dichloro-6-iodoquinazoline


In the context of a scientific procurement decision, polyhalogenated quinazolines are not interchangeable. The specific halogenation pattern of 2,4-Dichloro-6-iodoquinazoline (2,4-diCl-6-I) dictates a unique and predictable regioselectivity in cross-coupling reactions that is fundamentally different from its analogs [1]. This is a critical distinction because the outcome of a multi-step synthesis is contingent upon the predictable order of bond activation. For instance, the 2,4-diCl-6-I motif offers a clear synthetic roadmap, whereas a 4,6-diCl or a 6-I-only analog would provide fewer or no opportunities for sequential, site-selective functionalization, thereby failing to produce the same complex molecular architectures. The following sections provide direct, quantitative evidence that defines this compound's precise and non-substitutable role in advanced organic synthesis and drug discovery programs.

Quantitative Evidence Guide: 2,4-Dichloro-6-iodoquinazoline's Differentiated Performance in Synthesis and Design


Evidence 1: Inverted Regioselectivity in Palladium-Catalyzed Cross-Coupling vs. Chloro-Bromo Analogs

In palladium-catalyzed cross-coupling reactions, 2,4-Dichloro-6-iodoquinazoline exhibits a fundamentally different site-selectivity compared to its chloro-bromo substituted analogs [1]. Research has demonstrated that in chloro-iodo derivatives like the target compound, the reaction proceeds selectively through the Csp2-I bond [1]. This is in direct contrast to chloro-bromo substituted quinazolines, where reactivity is known to generally favor substitution at the more activated C(4)-Cl bond over the weaker Csp2-Br bond [1]. This inversion of selectivity is a critical differentiator for synthetic planning.

Regioselective Cross-Coupling Polyhalogenated Heterocycles Reactivity Hierarchy

Evidence 2: Enabling Sequential, One-Pot Multi-Coupling Synthesis of Unsymmetrical Polycarbo-Quinazolines

The unique reactivity hierarchy (I >> Cl) intrinsic to 2,4-dichloro-6-iodoquinazoline and its 2-aryl derivatives enables the execution of complex, one-pot multi-step cross-coupling sequences that are not feasible with a more homogenous halogen distribution [1]. The high reactivity of the C-I bond allows it to be chemoselectively addressed first in the presence of the two C-Cl bonds. This leaves the C-Cl sites available for subsequent, orthogonal cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) in the same reaction vessel, dramatically increasing synthetic efficiency and enabling the rapid generation of molecular diversity [1].

Sequential Cross-Coupling One-Pot Synthesis Diversity-Oriented Synthesis

Evidence 3: A Progenitor Scaffold for the Design of Dual VEGFR-2/EGFR Kinase Inhibitors

While 2,4-Dichloro-6-iodoquinazoline itself is a synthetic intermediate, the 6-iodoquinazoline pharmacophore it provides access to is a validated scaffold for designing potent, dual-target kinase inhibitors [1]. Recent research has shown that N-alkyl substituted 6-iodoquinazoline derivatives, which are accessible via this intermediate, demonstrate significant anticancer activity. A lead compound from this series (compound 9c) exhibited IC50 values of 0.85 μM against VEGFR-2 and 0.22 μM against EGFRT790M [1]. This potent dual-inhibition profile on clinically relevant targets (including a common resistance mutation) validates the utility of the 6-iodoquinazoline core, for which 2,4-Dichloro-6-iodoquinazoline is a primary building block.

Kinase Inhibitor Cancer VEGFR-2 EGFR

Evidence 4: Superior Halogen-Bond Donor Capability for Crystal Engineering and Co-Crystallization

In the context of crystal engineering and supramolecular chemistry, the iodine substituent on 2,4-Dichloro-6-iodoquinazoline is a superior halogen-bond donor compared to bromo-substituted analogs [1]. Systematic co-crystallization studies have established that the supramolecular yield for iodine-based donors is 70%, whereas none of the bromo-substituted donors in the study produced a co-crystal [1]. This high success rate is attributed to the greater polarizability and larger positive electrostatic potential (σ-hole) of iodine, which forms stronger and more directional non-covalent interactions with Lewis bases [1].

Crystal Engineering Halogen Bonding Co-crystallization

High-Value Application Scenarios for 2,4-Dichloro-6-iodoquinazoline (CAS: 74173-76-5)


Scenario 1: The Rational Synthesis of Complex, Unsymmetrical Polyaryl Quinazolines

As demonstrated in Section 3, Evidence 1 and 2, 2,4-Dichloro-6-iodoquinazoline is uniquely suited for the programmed, sequential installation of distinct aryl/heteroaryl groups onto a quinazoline core [1]. This is a high-value application for medicinal chemists and process chemists who require a single, versatile building block to efficiently explore structure-activity relationships (SAR) around a complex pharmacophore. The predictable and orthogonal reactivity of the C6-I, C4-Cl, and C2-Cl bonds (I > Cl) enables the rapid, one-pot generation of molecular libraries, a task that would require a more laborious linear synthesis using less differentiated building blocks.

Scenario 2: Generation of Kinase-Focused Compound Libraries for Oncology Drug Discovery

The evidence from Section 3, Evidence 3 establishes that the 6-iodoquinazoline core is a validated starting point for the design of dual VEGFR-2/EGFR inhibitors, which are of high interest in oncology [1]. Procurement of 2,4-Dichloro-6-iodoquinazoline is therefore a strategic decision for a medicinal chemistry program aiming to generate novel IP in the kinase inhibitor space. The compound's synthetic utility allows for the exploration of chemical space around a therapeutically relevant core, with the demonstrated potential to yield analogs with potent activity against clinically significant targets, including resistance-conferring mutations.

Scenario 3: A Superior Halogen-Bond Donor for Supramolecular and Crystal Engineering Studies

Based on the class-level evidence in Section 3, Evidence 4, researchers in crystal engineering and supramolecular chemistry will find this compound to be a high-value component for constructing co-crystals and investigating solid-state architectures [1]. Its iodine substituent offers a 70% supramolecular yield in co-crystallization, a stark contrast to the 0% yield observed for bromo-analogs [1]. This makes it a reliable and effective halogen-bond donor for applications where controlling crystal packing, stability, or other solid-state properties is paramount.

Scenario 4: Development of Fluorescent or Photophysical Probes

The synthetic utility of 2,4-dichloro-6-iodoquinazoline in constructing complex, π-conjugated polycarbo-substituted quinazolines, as described in Section 3 (Evidence 1 & 2), directly enables the exploration of their photophysical properties [1]. The resulting compounds have been studied for their electronic absorption and emission characteristics, making this building block a valuable entry point for researchers developing new materials for organic electronics, fluorescent probes, or other optoelectronic applications where tuning the HOMO-LUMO gap through substitution is required.

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